Product packaging for 4-(5-Chloroindol-3-yl)butyric acid(Cat. No.:)

4-(5-Chloroindol-3-yl)butyric acid

Cat. No.: B8653319
M. Wt: 237.68 g/mol
InChI Key: QAGJIJAOCYFBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Indole (B1671886) Derivatives in Biological Research

The history of indole chemistry dates back to the mid-19th century with the investigation of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole itself through the reduction of oxindole. This foundational work paved the way for the discovery and synthesis of a multitude of indole-containing compounds. Early in the 20th century, the identification of the essential amino acid tryptophan, which contains an indole ring, solidified the biological importance of this heterocyclic system.

Subsequent research uncovered the crucial roles of indole derivatives in neurobiology, with the discovery of serotonin (B10506) (a neurotransmitter) and melatonin (B1676174) (a hormone regulating sleep-wake cycles). The therapeutic potential of synthetic indole derivatives was realized with the development of drugs like the anti-inflammatory agent indomethacin (B1671933) and the beta-blocker pindolol. A particularly relevant compound to the subject of this article is Indole-3-butyric acid (IBA), a well-known plant hormone that promotes root formation. wikipedia.orgnih.gov While initially believed to be purely synthetic, IBA has since been identified in plants like maize, where it is biosynthesized from other precursors. wikipedia.org

Structural Classification and Nomenclature of 4-(5-Chloroindol-3-yl)butyric Acid

This compound belongs to the class of halogenated indole carboxylic acids. Its structure consists of an indole ring system with a chlorine atom substituted at the 5th position of the benzene (B151609) ring. A butyric acid side chain is attached to the 3rd position of the pyrrole (B145914) ring. The systematic IUPAC name for this compound is 4-(5-chloro-1H-indol-3-yl)butanoic acid .

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₂ClNO₂
Molecular Weight237.68 g/mol
IUPAC Name4-(5-chloro-1H-indol-3-yl)butanoic acid
CAS Number90734-93-9
AppearancePredicted: Solid
SolubilityPredicted: Poorly soluble in water

Note: Some properties are predicted due to the limited availability of experimental data for this specific compound.

Significance of Indole Ring Chlorination in Biosynthesis and Bioactivity

The addition of a halogen, such as chlorine, to an indole ring can have profound effects on the molecule's physicochemical properties and its interaction with biological targets. Chlorination can alter the electron density of the indole ring, influencing its reactivity and binding affinity. Furthermore, the lipophilicity of the molecule is often increased, which can affect its ability to cross biological membranes.

In the context of auxin activity, a study on 4-chloroindole-3-acetic acid (4-Cl-IAA), a structural analog of the subject compound, demonstrated that the chlorinated form had stronger elongation activity in Avena coleoptiles than the non-chlorinated indole-3-acetic acid (IAA). nih.gov This suggests that the presence of a chlorine atom on the indole ring can enhance auxin-like activity. In other areas of research, chlorinated bis-indole alkaloids isolated from marine organisms have exhibited significant antibacterial and cytotoxic activities, with the chlorine atom being identified as potentially crucial for their bioactivity.

Overview of Research Trajectories for this compound

Specific research on this compound is limited in the public scientific literature. However, based on the known biological activities of its parent compound, indole-3-butyric acid (IBA), and the observed effects of chlorination on other indole derivatives, several potential research trajectories can be proposed.

Given that IBA is a potent plant rooting agent, a primary area of investigation for this compound would be in the field of agriculture and horticulture. wikipedia.orgnih.gov Studies could be designed to assess its efficacy as a plant growth regulator, with a particular focus on root induction. researchgate.netmdpi.com It would be of interest to determine if the 5-chloro substitution enhances the rooting activity compared to the parent IBA, similar to the enhanced activity seen with 4-Cl-IAA. nih.gov

Furthermore, many indole derivatives exhibit a wide range of pharmacological activities. Therefore, another research trajectory would be the screening of this compound for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of the chlorine atom could modulate its activity and selectivity towards different biological targets. Recent studies have also highlighted the antioxidant properties of IBA, suggesting that its chlorinated derivative could also be investigated for similar protective effects against oxidative stress. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12ClNO2 B8653319 4-(5-Chloroindol-3-yl)butyric acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

4-(5-chloro-1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C12H12ClNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16)

InChI Key

QAGJIJAOCYFBAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 5 Chloroindol 3 Yl Butyric Acid

Regioselective Halogenation Strategies of Indole (B1671886) Precursors

Achieving the regioselective chlorination of the indole ring at the C5 position is a critical step in the synthesis of 4-(5-chloroindol-3-yl)butyric acid. The inherent electronic properties of the indole nucleus typically favor electrophilic substitution at the C3 position. Therefore, direct chlorination of an indole-3-substituted precursor often requires careful selection of chlorinating agents and reaction conditions to override this natural reactivity and achieve substitution on the benzene (B151609) ring.

One effective strategy involves the use of sulfoxide-promoted chlorination. An efficient method for the chlorination of indoles and other electron-rich arenes utilizes a chlorine anion as the nucleophile, promoted by ethyl phenyl sulfoxide (B87167). researchgate.net This approach proceeds under metal-free and mild conditions, offering a high degree of control. The proposed mechanism suggests the initial formation of a thianthrenium salt at the less-hindered pyrrole (B145914) α-position (C3), which then directs the subsequent reaction. researchgate.net To achieve chlorination at the C5 position, the C3 position must be blocked or the reaction conditions tuned to favor substitution on the benzenoid ring.

For precursors where the C3 position is already substituted with the butyric acid chain or a precursor, direct halogenation of the benzene portion of the indole is necessary. The regioselectivity of this halogenation (C4, C5, C6, or C7) is influenced by the directing effects of the existing substituents and the choice of halogenating agent. For instance, N-protected indoles can exhibit different selectivity patterns compared to NH-free indoles.

A common approach starts with a pre-functionalized aniline (B41778) derivative which is then used to construct the indole ring via methods like the Fischer indole synthesis. For example, starting with 4-chloroaniline (B138754) and a suitable keto-acid derivative for the butyric acid chain can establish the desired 5-chloroindole (B142107) skeleton from the outset.

Table 1: Comparison of Regioselective Chlorination Methods for Indoles

MethodChlorinating Agent/PromoterKey FeaturesTypical Position
Sulfoxide-PromotedEthyl phenyl sulfoxide / Cl⁻Metal-free, mild conditions. researchgate.netC3 (unless blocked)
N-Chlorosuccinimide (NCS)NCS in various solventsCommon, versatile reagent.C3, C2, or benzenoid ring depending on substrate and conditions.
Fischer Indole SynthesisSubstituted Aniline (e.g., 4-chloroaniline)Builds the chlorinated indole core directly.Position determined by aniline substituent. youtube.com

Elaboration of the Butyric Acid Side Chain via Advanced Organic Synthesis

The introduction of the butyric acid side chain at the C3 position of the 5-chloroindole core is a cornerstone of the synthesis. Several classical and modern organic synthesis techniques can be employed for this purpose.

A widely used method is the Friedel-Crafts acylation. This involves reacting 5-chloroindole with succinic anhydride (B1165640) or a derivative like succinyl dichloride in the presence of a Lewis acid catalyst. quora.com This reaction typically forms 4-(5-chloroindol-3-yl)-4-oxobutanoic acid. The resulting ketone must then be reduced to yield the final butyric acid side chain. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard methods for this conversion. quora.com

Another approach involves the reaction of a 5-chloroindole with γ-butyrolactone. A patented method describes the reaction of indole with γ-butyrolactone in the presence of a Na-NaOH/γ-Al2O3 catalyst in tetralin at high temperatures (e.g., 210 °C) to produce indole-3-butyric acid in high yield. chemicalbook.com This method could be adapted using 5-chloroindole as the starting material.

Alkylation of the indole nucleus provides a more direct route. The reaction of 5-chloroindolemagnesium halide with γ-butyrolactone or ethyl 4-halobutyrate can also install the side chain. Furthermore, modern cross-coupling reactions can be envisioned for this transformation, although they are more commonly applied for aryl or vinyl group additions.

Table 2: Key Reactions for Butyric Acid Side Chain Synthesis

Reaction TypeReagentsIntermediate ProductSubsequent Steps
Friedel-Crafts Acylation5-Chloroindole, Succinic Anhydride, Lewis Acid4-(5-chloroindol-3-yl)-4-oxobutanoic acidKetone Reduction (e.g., Clemmensen) quora.com
Lactone Condensation5-Chloroindole, γ-Butyrolactone, Catalyst (e.g., Na-NaOH/γ-Al2O3)This compoundDirect formation chemicalbook.com
Alkylation5-Chloroindole, Ethyl 4-halobutyrate, BaseEthyl 4-(5-chloroindol-3-yl)butyrateEster Hydrolysis

Catalytic Approaches in the Formation of this compound

Transition metal catalysis has revolutionized the synthesis of functionalized indoles, offering mild, efficient, and highly selective routes. nih.gov These methods are particularly valuable for C-H functionalization, which avoids the need for pre-functionalized starting materials. rsc.org

For the synthesis of this compound, catalytic methods can be applied to either form the indole core or to introduce the side chain. Palladium-catalyzed reactions, for instance, are widely used for C-C bond formation. acs.org A strategy could involve the palladium-catalyzed coupling of a 5-chloro-3-iodoindole with a suitable butyric acid-derived organometallic reagent.

Ruthenium and iridium catalysts are effective for the C-H activation of indoles. thieme-connect.com While C2 and C3 are the most common sites for functionalization, the use of directing groups can steer the reaction to other positions. nih.govacs.org For example, a directing group at the indole nitrogen could facilitate the catalytic C-H alkylation at the C3 position with a 4-carbon electrophile. Recent advances have even demonstrated catalyst-controlled site-selective C-H functionalization of indole derivatives. digitellinc.com

The Fischer indole synthesis, a classic method for preparing indoles, can also be modified with catalytic systems. The Buchwald modification is one such example that demonstrates the power of modern catalysis in traditional reactions. youtube.com A catalytic approach to the synthesis of the target compound could involve the reaction of (4-chlorophenyl)hydrazine with a γ-keto acid or ester, catalyzed by a Lewis or Brønsted acid, to form the indole ring and the side chain precursor in a single cascade.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, metabolic pathways, and binding interactions. The synthesis of labeled this compound can be achieved by incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

For deuterium labeling, gold(I) catalysis has been shown to be a highly effective and regioselective method for the deuteration of indoles using D₂O as the deuterium source. chemrxiv.org C3-unsubstituted indoles are selectively labeled at the C3 position, while C3-substituted indoles, such as indole-3-butyric acid, are labeled at the C2 position. chemrxiv.org This method could be applied to this compound to introduce a deuterium atom at the C2 position.

The synthesis of ¹³C-labeled indoles has been reported using inexpensive ¹³CO₂ as the carbon source. rsc.org These methods often involve complex multi-step syntheses where the labeled carbon is incorporated early on. For instance, the synthesis of [¹³C₆]-indole has been developed to study the biosynthesis of indole-3-acetic acid. umn.edu A similar strategy could be adapted, starting with labeled 4-chloroaniline to build the [¹³C₆]-5-chloroindole core, which would then be functionalized with the butyric acid side chain. The synthesis of [¹³C₈-¹⁵N₁]IBA has also been demonstrated, showcasing a more complex labeling pattern. nih.gov

Isotope labeling experiments have been crucial in confirming the mechanism of reactions like the Fischer indole synthesis, where ¹⁵N-labeled phenylhydrazine (B124118) was used to track the nitrogen atom through the reaction sequence. youtube.com

Table 3: Methods for Isotopic Labeling of Indole-3-Butyric Acid Analogues

IsotopeMethodLabeling PositionReference
Deuterium (²H)Au(I)-Catalysis with D₂OC2 position of C3-substituted indoles chemrxiv.org
Carbon-13 (¹³C)Multi-step synthesis from ¹³CO₂Benzene ring of indole rsc.orgumn.edu
¹³C and ¹⁵NMulti-step synthesisMultiple positions ([¹³C₈-¹⁵N₁]IBA) nih.gov

Development of Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, cost-effective, and safe. nih.gov The synthesis of indole derivatives is an active area for the application of these principles. researchgate.net

Key strategies for the sustainable synthesis of this compound include the use of greener solvents, alternative energy sources, and recyclable catalysts. Many traditional indole syntheses use toxic solvents and harsh reagents. nih.gov Replacing these with water, ethanol (B145695), or deep eutectic solvents can significantly improve the environmental profile of the process. rsc.org A sustainable multicomponent indole synthesis has been developed that uses ethanol as a solvent and avoids metal catalysts. rsc.org

Microwave-assisted organic synthesis (MAOS) is an energy-efficient technique that can dramatically reduce reaction times and improve yields. tandfonline.com The application of microwave irradiation to key steps, such as the Fischer indole synthesis or the side-chain coupling reaction, could provide a greener route to the target molecule.

The use of heterogeneous or recyclable catalysts is another cornerstone of green chemistry. Magnetic nanoparticles have emerged as promising catalyst supports, allowing for easy separation and reuse, thereby minimizing waste. researchgate.net Developing a magnetic nanoparticle-supported catalyst for one of the key bond-forming reactions in the synthesis of this compound would represent a significant step towards a more sustainable process. Furthermore, metal-free catalytic systems, such as those employing iodine or organic catalysts, are being explored for reactions like the Friedel-Crafts-type condensation of indoles with aldehydes, which could be adapted for this synthesis. beilstein-journals.org

Molecular and Cellular Mechanisms of 4 5 Chloroindol 3 Yl Butyric Acid Action

Investigation of Specific Molecular Targets and Binding Affinities

The biological activity of auxin compounds is largely initiated by their binding to specific receptor proteins. For Indole-3-acetic acid (IAA), the primary auxin in most plants, the receptor complex involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.

Indole-3-butyric acid (IBA): Due to its longer carbon side chain, IBA does not bind effectively to the TIR1/AFB co-receptor complex. frontiersin.org Consequently, the physiological effects of IBA are not thought to be mediated by direct interaction with this primary auxin receptor but rather through its conversion to the active auxin, IAA. frontiersin.org

4-Chloroindole-3-acetic acid (4-Cl-IAA): As a chlorinated analog of IAA, 4-Cl-IAA is recognized as a potent auxin. nih.govwikipedia.org This suggests that it likely interacts with the TIR1/AFB receptor complex, initiating auxin-dependent gene expression. While direct binding affinity studies are not extensively detailed in the available literature, its high biological activity implies an efficient interaction with the auxin perception machinery. researchgate.net It has been suggested that different auxins may have varying affinities for different auxin receptor proteins, which could account for their distinct biological effects. nih.gov

Based on its structure, 4-(5-Chloroindol-3-yl)butyric acid , having a butyric acid side chain similar to IBA, would also be expected to be a pro-auxin, requiring conversion to an acetic acid derivative to bind effectively to the TIR1/AFB receptor complex. The presence of the chloro group at the 5-position of the indole (B1671886) ring may influence its metabolic conversion rate or the activity of the resulting acetic acid analog.

Deciphering Intracellular Signaling Cascades Mediated by this compound

The intracellular signaling cascades initiated by auxins are complex and lead to a wide range of cellular responses.

Indole-3-butyric acid (IBA): The signaling activity of IBA is predominantly indirect, occurring after its conversion to IAA. Once IAA is formed, it binds to the TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, releases Auxin Response Factors (ARFs), which regulate the expression of auxin-responsive genes. wikipedia.org Beyond this primary pathway, IBA-induced signaling has been shown to involve second messengers. For instance, the conversion of IBA to IAA in peroxisomes is linked to the production of nitric oxide (NO), another signaling molecule crucial for processes like lateral root formation. nih.govebi.ac.uk Other second messengers, such as Ca2+ and reactive oxygen species (ROS), are also implicated in auxin signaling pathways. nih.govebi.ac.uk

4-Chloroindole-3-acetic acid (4-Cl-IAA): As a potent auxin, 4-Cl-IAA is expected to trigger the canonical auxin signaling pathway directly. Its application can lead to the induction of abnormal levels of ethylene (B1197577), another plant hormone, which is thought to contribute to its herbicidal effects at high concentrations. publications.gc.ca

For This compound , it is hypothesized that its signaling would follow a similar pattern to IBA. Upon cellular uptake, it would likely be transported to the peroxisomes for conversion into a chlorinated acetic acid analog. This product would then initiate the canonical auxin signaling cascade, potentially with the involvement of second messengers like nitric oxide.

Enzymatic Transformations and Biosynthetic Pathways of this compound

The biological activity of pro-auxins like IBA is critically dependent on their enzymatic conversion into active forms.

Indole-3-butyric acid (IBA): IBA is converted to IAA through a process analogous to fatty acid β-oxidation, which occurs within the peroxisomes. wikipedia.orgnih.gov This conversion is a multi-step enzymatic process. Several key enzymes involved in this pathway have been identified in Arabidopsis thaliana. frontiersin.orgnih.gov

Enzyme/TransporterFunction in IBA MetabolismReference
PEROXISOMAL ABC TRANSPORTER 1 (PXA1/ABCD1)Transports IBA into the peroxisome. frontiersin.orgnih.gov
INDOLE-3-BUTYRIC ACID RESPONSE 1 (IBR1)A short-chain dehydrogenase/reductase involved in the β-oxidation of IBA. frontiersin.org
INDOLE-3-BUTYRIC ACID RESPONSE 3 (IBR3)An acyl-CoA dehydrogenase/oxidase-like enzyme. frontiersin.org
INDOLE-3-BUTYRIC ACID RESPONSE 10 (IBR10)An enoyl-CoA hydratase/isomerase-like enzyme. frontiersin.org
ENOYL-COA HYDRATASE 2 (ECH2)An enoyl-CoA hydratase involved in the β-oxidation pathway. frontiersin.org

4-Chloroindole-3-acetic acid (4-Cl-IAA): The biosynthesis of 4-Cl-IAA has been studied in legumes like pea (Pisum sativum). It is synthesized from the amino acid tryptophan. wikipedia.org The pathway is parallel to that of IAA biosynthesis, with the key difference being the chlorination of tryptophan to 4-chlorotryptophan at the outset. nih.govwikipedia.orgnih.govoup.com This chlorinated precursor is then converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) by aminotransferases, such as TRYPTOPHAN AMINOTRANSFERASE RELATED1 (TAR1) and TAR2. nih.govnih.gov Subsequent enzymatic steps convert 4-Cl-IPyA to 4-Cl-IAA. nih.govnih.gov

The enzymatic transformation of This compound would likely involve the same peroxisomal β-oxidation machinery as IBA, leading to the formation of 5-chloroindole-3-acetic acid. The biosynthesis of this compound in nature has not been described, but it would presumably follow a pathway similar to that of 4-Cl-IAA, starting with a chlorinated tryptophan derivative.

Influence on Gene Expression and Proteomic Profiles

The application of auxins and their precursors leads to significant changes in the expression of numerous genes and, consequently, the proteomic profile of the cell.

Indole-3-butyric acid (IBA): Transcriptomic analyses have revealed that IBA treatment significantly alters gene expression. In sugarcane, for example, IBA treatment resulted in the differential expression of thousands of unigenes, with 494 being upregulated and 2086 downregulated in one study. frontiersin.org These genes are involved in a wide array of biological processes, including metabolic processes, cellular processes, and single-organism processes. frontiersin.org Key molecular functions affected include catalytic activity and binding. frontiersin.org In another study on sugarcane under low-temperature stress, IBA treatment led to the differential expression of thousands of genes, with a significant number being upregulated and downregulated at various time points after treatment. nih.gov These genes were associated with metabolic pathways such as glycolysis, the tricarboxylic acid cycle, and glutathione (B108866) metabolism. nih.gov

4-Chloroindole-3-acetic acid (4-Cl-IAA): As a potent auxin, 4-Cl-IAA is expected to strongly influence the expression of auxin-responsive genes, including the Aux/IAA and ARF gene families. Its herbicidal activity is linked to the over-induction of genes involved in ethylene biosynthesis. publications.gc.ca

The influence of This compound on gene expression would likely mirror that of IBA, initially affecting genes related to its transport and metabolism, followed by a broader impact on auxin-responsive genes after its conversion to an active form. The specific profile of up- and down-regulated genes may differ based on the unique properties conferred by the 5-chloro substitution.

Comparative Analysis of Biological Effects with Indole-3-butyric Acid and 4-Chloroindole-3-acetic Acid

A comparative analysis of the biological effects of IBA and 4-Cl-IAA provides a basis for predicting the activity of this compound.

CompoundKey Biological EffectsPotencyPrimary Use
Indole-3-butyric acid (IBA) Promotes adventitious root formation, enhances plant growth and development. wikipedia.orgontosight.aiepa.govGenerally less potent than IAA in assays not involving rooting, acts as a slow-release source of IAA. wikipedia.orgWidely used commercial rooting agent. wikipedia.orgontosight.ai
4-Chloroindole-3-acetic acid (4-Cl-IAA) Strong auxin activity, promotes cell elongation, can act as a herbicide at high concentrations. researchgate.netpublications.gc.caOften more active than IAA in various bioassays. nih.govresearchgate.netFound naturally in some plants, particularly legumes; has herbicidal applications. wikipedia.orgpublications.gc.ca

Indole-3-butyric acid (IBA) is renowned for its effectiveness in promoting root formation and is a common ingredient in commercial horticultural products for this purpose. wikipedia.orgontosight.ai Its action is largely attributed to its conversion to IAA, providing a sustained release of active auxin. wikipedia.org

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, highly potent auxin found in certain plants, especially legumes. wikipedia.org In several bioassays, it has demonstrated stronger activity than IAA. nih.govresearchgate.net For instance, its esters have shown significantly greater root formation-promoting activity than IBA. researchgate.net

Based on this comparison, This compound is anticipated to function as a pro-auxin, similar to IBA. The presence of the chloro group suggests that its converted form, 5-chloroindole-3-acetic acid, might exhibit high auxin potency, potentially greater than that of IAA, akin to the activity of 4-Cl-IAA. The position of the chlorine atom (at C-5 versus C-4) could modulate this activity. Therefore, this compound may be an effective rooting agent with potentially enhanced or modified activity compared to IBA.

Structure Activity Relationship Sar and Structural Modifications of 4 5 Chloroindol 3 Yl Butyric Acid Derivatives

Systematic Modification of the Indole (B1671886) Nucleus and its Impact on Activity

The indole nucleus serves as a pivotal pharmacophore in a multitude of biologically active compounds. Modifications to this core structure, including the position and nature of substituents, can profoundly influence the pharmacological profile of 4-(5-chloroindol-3-yl)butyric acid derivatives.

The position of the chloro-substituent on the indole ring is a critical determinant of activity. For instance, studies on related chloro-substituted indoleacetic acids have demonstrated that the position of the chlorine atom significantly affects auxin-like activity. While direct comparative studies on the butyric acid homolog are less common, it is established that the 5-chloro substitution is a key feature for certain biological activities.

Furthermore, the introduction of other substituents on the indole ring can modulate activity. For example, the presence of additional halogen atoms, such as in 5,6-dichloroindole (B58420) derivatives, has been shown to result in potent auxin activity. nih.gov The electronic properties and steric bulk of these substituents play a crucial role in the interaction with biological targets. The substitution at the N1 position of the indole ring also presents a viable strategy for modifying activity. N-alkylation or N-arylation can alter the lipophilicity and conformational flexibility of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Compound/ModificationObservationReference
5,6-dichloroindole-2-propionic acidPotent auxin activity nih.gov
Chloro-substituted indoleacetic acidsPosition of chlorine affects activity

Functionalization of the Butyric Acid Side Chain and its Biological Consequences

Modifications to the carboxylic acid moiety, such as esterification or amidation, can impact the compound's polarity, solubility, and ability to cross biological membranes. For instance, in a study of related indole derivatives, the conversion of the carboxylic acid to various amides led to compounds with promising anti-inflammatory activity. nih.gov The nature of the amine used for amidation can introduce additional interaction points with the target protein.

Bioisosteric replacement of the carboxylic acid group with other acidic functionalities, such as a tetrazole ring, has been explored to improve metabolic stability and receptor affinity. Tetrazole analogs of indole-3-acetic acid have been shown to exhibit auxin activity, demonstrating the viability of this approach. nih.gov

Alterations to the four-carbon chain itself, such as the introduction of double bonds or additional functional groups, can also have a profound impact. These modifications can alter the conformational flexibility of the side chain and introduce new interactions with the binding site.

Side Chain ModificationBiological ConsequenceReference
Amidation of carboxylic acidPotential for anti-inflammatory activity nih.gov
Tetrazole replacement of carboxylic acidPotential for maintained or altered receptor affinity nih.gov

Stereochemical Considerations in this compound Analogs

The introduction of a chiral center in the butyric acid side chain of this compound analogs can lead to enantiomers with distinct biological activities. The three-dimensional arrangement of substituents around the chiral carbon can significantly influence the interaction with stereoselective biological targets such as enzymes and receptors. nih.gov

While specific studies on the enantiomers of this compound are not widely available, research on related chiral indole derivatives highlights the importance of stereochemistry. For example, in a study of 2-(5,6-dichloro-3-indolyl)propionic acid, the racemic mixture was separated into its (S)-(+)- and (R)-(-)-enantiomers. nih.gov Although no significant difference in hypocotyl growth-inhibiting activity was observed between the enantiomers in that particular study, it is a well-established principle in pharmacology that enantiomers can exhibit different potencies and even different pharmacological effects.

The differential activity of enantiomers underscores the importance of stereoselective synthesis or chiral resolution to obtain enantiomerically pure compounds. This allows for a more precise evaluation of the SAR and can lead to the development of drugs with improved therapeutic indices and reduced side effects. The lack of specific data for this compound highlights an area for future research to fully elucidate its stereochemical-activity relationships.

Application of Chemoinformatic Tools for SAR Prediction

Chemoinformatic tools have become indispensable in modern drug discovery for predicting the structure-activity relationships of novel compounds, thereby accelerating the design and optimization process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are increasingly being applied to indole derivatives to understand the key structural features required for their biological activity.

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For instance, a QSAR analysis performed on a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives, which share some structural similarities with indole compounds, revealed that steric and electrostatic interactions were the primary drivers for their inhibitory activity against COX-2. nih.gov Such models can predict the activity of new, unsynthesized derivatives of this compound, guiding the selection of the most promising candidates for synthesis.

Molecular docking simulations provide insights into the binding mode of a ligand within the active site of a target protein. nih.govresearchgate.net By visualizing the interactions between the compound and the protein at an atomic level, researchers can understand the molecular basis of its activity. For example, docking studies of indole derivatives into the active sites of various enzymes have helped to explain their inhibitory mechanisms. nih.gov These computational approaches can be used to predict the binding affinity of novel this compound analogs and to design modifications that enhance these interactions.

Chemoinformatic ToolApplication in SAR PredictionReference
QSARPredicts activity based on structural properties nih.gov
Molecular DockingVisualizes ligand-protein binding interactions nih.govresearchgate.net

Rational Design and Synthesis of Targeted this compound Derivatives

The insights gained from SAR studies and chemoinformatic predictions form the basis for the rational design and synthesis of targeted this compound derivatives. This approach aims to create novel compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

The design process often begins with a known active compound, or "lead," and systematically modifies its structure to enhance its desired properties. For example, based on the understanding that specific substitutions on the indole ring can enhance activity, new analogs with different substitution patterns can be designed. Similarly, knowledge of the optimal side chain length and functionality guides the design of new butyric acid modifications.

The synthesis of these rationally designed compounds often involves multi-step chemical processes. The choice of synthetic route is crucial to ensure the efficient and stereoselective production of the target molecules. For instance, the synthesis of chiral derivatives may require the use of asymmetric synthesis techniques or chiral chromatography for the separation of enantiomers. nih.gov The iterative cycle of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery, enabling the development of highly optimized therapeutic agents. mdpi.com

Advanced Analytical Techniques for 4 5 Chloroindol 3 Yl Butyric Acid Quantification and Characterization

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of metabolites of 4-(5-Chloroindol-3-yl)butyric acid. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. When coupled with liquid chromatography (LC), HRMS becomes a powerful platform for untargeted metabolomics studies, which aim to capture a global snapshot of all metabolites in a biological sample. nih.gov

In the context of this compound, an untargeted metabolomics workflow would involve the analysis of biological samples (e.g., from human liver microsome incubations) by LC-HRMS/MS. nih.gov The resulting data is then processed using statistical analyses to pinpoint significant features that could correspond to potential metabolites. nih.gov The high-resolution capability of the mass spectrometer allows for the differentiation of compounds with very similar masses, which is critical in complex biological matrices. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide structural information that, when compared to the parent compound, can reveal metabolic transformations such as hydroxylation, glucuronidation, or other phase I and phase II modifications. nih.govresearchgate.net

Table 1: Potential Metabolic Transformations of this compound Detectable by HRMS

Metabolic ReactionMass ChangePotential Metabolite Structure
Hydroxylation+15.9949 DaAddition of a hydroxyl group to the indole (B1671886) ring or butyric acid side chain.
Glucuronidation+176.0321 DaConjugation of glucuronic acid to a hydroxyl or carboxyl group.
Sulfation+79.9568 DaConjugation of a sulfate (B86663) group.
N-oxidation+15.9949 DaOxidation of the indole nitrogen.

This table is illustrative and based on common metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including this compound and its derivatives. semanticscholar.orgresearchgate.net Unlike mass spectrometry, which provides information about the mass-to-charge ratio, NMR offers detailed insights into the chemical environment of individual atoms within a molecule. researchgate.net

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for determining the basic carbon-hydrogen framework of the molecule. semanticscholar.org For more complex structures or to differentiate between isomers, two-dimensional (2D) NMR experiments are employed. nih.gov Techniques like Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide information on one-bond and multiple-bond carbon-hydrogen correlations, respectively. These experiments are crucial for unambiguously assigning the chemical structure. semanticscholar.org

Furthermore, NMR can be used to study the dynamic processes of molecules in solution, such as conformational changes or interactions with other molecules. While NMR is a powerful tool, a key limitation is its lower sensitivity compared to mass spectrometry. semanticscholar.org

Table 2: Key NMR Experiments for Structural Elucidation

NMR ExperimentInformation Provided
¹H NMRNumber and chemical environment of protons.
¹³C NMRNumber and chemical environment of carbon atoms.
COSYConnectivity between coupled protons.
HSQCDirect correlation between protons and their attached carbons.
HMBCCorrelation between protons and carbons over two or three bonds.

Chromatographic Method Development for Isomer Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from potential isomers, impurities, and other components in a mixture. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. shimadzu.comdntb.gov.ua

The development of a robust HPLC method involves the careful selection of a stationary phase (column), mobile phase composition, and detector. For a compound like this compound, which contains both a polar carboxylic acid group and a nonpolar chloroindole moiety, reversed-phase chromatography is a common choice. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. shimadzu.comsielc.com The pH of the mobile phase is a critical parameter that affects the retention of the acidic analyte. nih.gov

For the separation of stereoisomers, chiral stationary phases (CSPs) are required. mdpi.com These columns are designed to interact differently with enantiomers or diastereomers, leading to their separation. The elution order of isomers can be crucial for accurate quantification, especially when one isomer is present as a minor impurity. mdpi.com Purity assessment is typically performed using a UV detector or, for higher specificity and sensitivity, a mass spectrometer. shimadzu.com

Table 3: Typical HPLC Parameters for Carboxylic Acid Analysis

ParameterSelectionPurpose
Column Reversed-phase C18 or C8Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., formic acid)Elution of the analyte from the column.
Detector UV-Vis or Mass Spectrometry (MS)Detection and quantification of the analyte.
Flow Rate Typically 0.5 - 2.0 mL/minControls the speed of the separation.
Temperature Controlled (e.g., 25-40 °C)Ensures reproducibility of retention times.

Hyphenated Techniques for Comprehensive Profiling of this compound

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the comprehensive analysis of complex samples. uah.edu For this compound, the most common and powerful hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). uah.edu

LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. uah.edu This combination allows for the detection and quantification of this compound and its metabolites at very low concentrations in complex matrices. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural information for compound identification. nih.gov Another relevant hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS), although it may require derivatization of the carboxylic acid to increase its volatility. nih.gov

These hyphenated techniques are instrumental in pharmacokinetic studies, enabling the tracking of the absorption, distribution, metabolism, and excretion of the compound in a biological system. sielc.com

Bioanalytical Method Validation for Complex Biological Matrices

Before a new analytical method can be used to generate reliable data for regulatory submissions or scientific publications, it must undergo a rigorous validation process. Bioanalytical method validation ensures that the method is accurate, precise, and reproducible for the intended purpose. fda.gov The U.S. Food and Drug Administration (FDA) provides detailed guidance on the parameters that need to be assessed. nih.govfda.gov

For the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, the validation process typically includes the evaluation of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed at both intra-day and inter-day levels.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. Linearity and range are key aspects.

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage).

Table 4: Key Parameters for Bioanalytical Method Validation

ParameterAcceptance Criteria (Typical)
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ).
Linearity Correlation coefficient (r²) ≥ 0.99.
Recovery Consistent, precise, and reproducible.
Stability Analyte concentration should not deviate by more than ±15% from the initial concentration.

Acceptance criteria are based on general FDA guidelines and may vary depending on the specific application.

Computational and Theoretical Studies of 4 5 Chloroindol 3 Yl Butyric Acid

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), provide insights into the electron distribution and, consequently, the molecule's stability, reactivity, and interaction propensity. nih.govsmu.edu For 4-(5-chloroindol-3-yl)butyric acid, these calculations would reveal critical information about its chemical nature.

The primary outputs of such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map would be generated to visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule might interact with biological targets. smu.edu

Illustrative Data Table: Calculated Electronic Properties This table represents the type of data that would be generated from quantum chemical calculations and is for illustrative purposes only.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.2 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasure of the overall polarity of the molecule.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Interactions

To explore the potential biological targets of this compound, molecular docking would be a primary computational tool. ijsrtjournal.comnih.gov This technique predicts the preferred orientation of the molecule (the ligand) when bound to a specific protein receptor, forming a stable complex. nih.govchemrxiv.org The process involves placing the ligand in the binding site of a receptor and evaluating the binding affinity using a scoring function. nih.gov This can help identify potential protein targets and elucidate the key interactions driving the binding.

Following docking, molecular dynamics (MD) simulations would be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.govresearchgate.net MD simulations provide a detailed view of the conformational changes and the stability of the interactions, offering a more realistic representation than static docking. nih.gov These simulations can confirm if the binding pose predicted by docking is stable and can reveal the crucial amino acid residues involved in the interaction. acs.org

Illustrative Data Table: Molecular Docking and Dynamics Results This table is a hypothetical representation of results from a docking and MD simulation study.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction TypesMD Simulation Stability
Protein Kinase X-8.5Lys72, Glu91, Leu134Hydrogen bonds, HydrophobicStable over 100 ns
Nuclear Receptor Y-7.9Arg273, Ser312, Phe404Ionic, Hydrogen bonds, Pi-pi stackingUnstable, dissociates

Predictive Modeling of Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govwikipedia.org A QSAR model can be developed to predict the activity of this compound based on the activities of structurally similar compounds. bio-hpc.euutm.my This involves calculating a set of molecular descriptors (physicochemical properties, electronic properties, etc.) for a training set of molecules with known activities. utm.my A mathematical model is then built to relate these descriptors to the activity.

Once validated, this model could predict the biological activity of this compound, providing a valuable hypothesis for experimental testing. nih.gov This approach is particularly useful in the early stages of drug discovery for prioritizing compounds for synthesis and testing. rsc.org

In Silico Exploration of Conformation Space and Energy Landscapes

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. This compound possesses a flexible butyric acid side chain, allowing it to adopt multiple conformations. In silico methods, such as systematic or stochastic conformational searches and molecular dynamics simulations, can be used to explore the conformational space of the molecule. acellera.comresearchgate.net

These analyses generate an energy landscape, which maps the potential energy of the molecule as a function of its conformational coordinates. acellera.com By identifying the low-energy regions, the most stable and likely conformations of the molecule can be determined. nih.gov Understanding the preferred conformations is crucial for rationalizing its interaction with biological targets.

Rationalizing Structure-Function Relationships through Computational Approaches

The ultimate goal of these computational studies is to establish a clear structure-function relationship for this compound. frontiersin.orgplos.org By integrating the findings from quantum chemical calculations, molecular docking, MD simulations, and conformational analysis, a comprehensive picture of how the molecule's structural features influence its function can be developed. nih.govnih.gov

For instance, the presence and position of the chlorine atom on the indole (B1671886) ring, as analyzed by quantum chemistry, can be correlated with its binding affinity and specificity observed in docking studies. Similarly, the flexibility of the butyric acid chain, as explored through conformational analysis, can be linked to its ability to adopt the optimal geometry for fitting into a receptor's binding pocket. This integrated computational approach provides a powerful, rational basis for understanding the potential therapeutic applications of this compound and for designing more potent and selective analogs.

Research Applications and Tools Derived from 4 5 Chloroindol 3 Yl Butyric Acid

Development of Chemical Probes for Receptor Target Identification

Chemical probes are essential tools for identifying and characterizing protein-ligand interactions. While there is no direct evidence of 4-(5-Chloroindol-3-yl)butyric acid being developed into a chemical probe, its structural backbone is amenable to such modifications. The chloro-substituted indole (B1671886) ring and the carboxylic acid functional group provide handles for the attachment of reporter tags like fluorophores, biotin, or photo-affinity labels.

The development of such probes would be instrumental in studying auxin receptors. For instance, the well-characterized auxin receptor is the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. Chemical probes based on this compound could be used in pull-down assays or fluorescence polarization assays to identify and characterize novel auxin-binding proteins or to study the binding kinetics and specificity of known receptors. The chlorine substitution at the 5-position could also confer selectivity for specific receptor subtypes, a valuable attribute for dissecting the complex auxin signaling network.

Utilization in In Vitro Bioassays for Pathway Dissection

In vitro bioassays are fundamental for understanding the biological activity of a compound and the cellular pathways it modulates. Based on studies of related compounds like 4-Cl-IAA, this compound would be expected to show activity in classic auxin bioassays.

These assays include:

Avena Coleoptile Elongation Test: This classic bioassay measures the ability of a substance to promote cell elongation in oat coleoptile segments. 4-Cl-IAA and its esters have demonstrated stronger elongation activity than IAA in this assay.

Root Elongation and Initiation Assays: Auxins are known to promote adventitious root formation while inhibiting primary root elongation at higher concentrations. The effects of this compound could be quantified in various plant species. For example, esters of 4-Cl-IAA have been shown to be potent inducers of adventitious roots.

Callus Induction and Proliferation: In plant tissue culture, auxins are used to induce the formation of callus, an undifferentiated mass of cells. The efficacy of this compound in this process could be evaluated.

By using these bioassays, researchers can dissect the signaling pathways involved in auxin action. For instance, by comparing the activity of this compound to its acetic acid counterpart, the role of the butyric acid side chain and its potential conversion to the active acetic acid form can be investigated.

Future Perspectives and Challenges in 4 5 Chloroindol 3 Yl Butyric Acid Research

Integration of Multi-Omics Data for Systems-Level Understanding

Future research would greatly benefit from the integration of multi-omics data to achieve a systems-level understanding of the biological effects of 4-(5-Chloroindol-3-yl)butyric acid. This approach would involve the simultaneous analysis of its impact on the genome, transcriptome, proteome, and metabolome of a given biological system. For instance, studies on other bioactive compounds have successfully utilized multi-omics to identify novel metabolic pathways and cellular responses. nih.govmdpi.comnih.gov A significant challenge in this area would be the initial development of analytical methods and databases specific to this compound and its potential metabolites.

High-Throughput Screening and Lead Optimization Strategies

To explore the therapeutic or agrochemical potential of this compound, high-throughput screening (HTS) of large compound libraries would be a crucial first step. nih.govnih.govmdpi.com HTS assays could be designed to identify its activity in various biological contexts, such as enzyme inhibition, receptor binding, or cellular signaling pathways. Following the identification of any "hits," lead optimization strategies would be employed to enhance its potency, selectivity, and pharmacokinetic properties. A primary challenge would be the initial synthesis of a diverse library of derivatives of this compound to be used in the screening process.

Advancements in Microscopic and Imaging Techniques for Cellular Localization

Understanding the subcellular localization of this compound is fundamental to elucidating its mechanism of action. Advanced microscopic and imaging techniques, such as confocal microscopy, super-resolution microscopy, and fluorescent tagging, would be instrumental in visualizing its distribution within cells and tissues. A key challenge will be the development of specific fluorescent probes or antibodies that can accurately track the compound without altering its biological activity.

Interdisciplinary Approaches to Uncover Novel Biological Functions

Uncovering the full spectrum of biological functions of this compound will necessitate interdisciplinary collaborations. Combining expertise from chemistry, biology, pharmacology, and computational modeling will be essential. For example, chemists could synthesize novel analogs, biologists could test their effects in various cellular and animal models, and computational scientists could develop predictive models of its activity. The main challenge lies in fostering effective communication and data sharing across different scientific disciplines.

Addressing Synthetic Accessibility and Scalability for Research Endeavors

For any meaningful research to be conducted, the synthetic accessibility and scalability of this compound must be addressed. Efficient and cost-effective synthetic routes are needed to produce sufficient quantities of the compound for extensive biological testing. mdpi.commdpi.com Challenges include optimizing reaction conditions, minimizing byproducts, and developing a process that can be scaled up from laboratory to potentially industrial production levels.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(5-Chloroindol-3-yl)butyric acid in a laboratory setting?

  • Methodology : Synthesis typically involves multi-step organic reactions. For example, indole derivatives can be functionalized via Friedel-Crafts alkylation or halogenation (e.g., chlorination at the 5-position) followed by coupling with butyric acid precursors. Key steps include:

  • Halogenation : Use of chlorinating agents (e.g., NCS) under controlled temperatures.
  • Coupling : Carbodiimide-mediated amidation or esterification for butyric acid linkage .
    • Optimization : Monitor reactions using TLC (silica gel, UV detection) and purify via column chromatography (eluents: ethyl acetate/hexane). Yield optimization may require inert atmospheres (N₂/Ar) and anhydrous solvents .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use C18 columns with UV detection (λ = 254–280 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (0.1% TFA).
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., chloroindole protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ≈ 266.05 g/mol) .

Q. What safety precautions are necessary when handling this compound?

  • Hazard Mitigation :

  • PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions.
  • Toxicity : While specific LD₅₀ data for this compound is limited, structurally similar indole derivatives (e.g., indole-3-butyric acid) show acute oral toxicity (mouse LD₅₀ = 100 mg/kg). Assume similar hazards .
  • Storage : Keep in amber vials at 2–8°C under desiccant to prevent degradation.

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Experimental Design :

  • Standardization : Use identical cell lines (e.g., HEK293 or HepG2) and assay conditions (pH, serum concentration).
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify biphasic effects.
  • Controls : Include positive controls (e.g., known indole derivatives) and solvent controls (DMSO ≤0.1%).
    • Data Analysis : Apply ANOVA with post-hoc tests to assess significance. Address batch effects via blinded experiments .

Q. How can researchers design experiments to investigate the metabolic stability of this compound in in vitro models?

  • Protocol :

  • Liver Microsomes : Incubate compound (10 µM) with human/rat liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C.
  • Sampling : Collect aliquots at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile.
  • Analysis : Quantify parent compound degradation via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics.
    • Interpretation : Compare t₁/₂ to reference compounds to predict in vivo clearance .

Q. What advanced spectroscopic techniques are optimal for studying interactions of this compound with biological targets?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., receptors) on sensor chips to measure binding kinetics (ka, kd).
  • ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-bound complexes for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.